molecular formula C20H23Cl2N3O3S B2622941 2-(4-chlorophenoxy)-N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)acetamide hydrochloride CAS No. 1219195-66-0

2-(4-chlorophenoxy)-N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)acetamide hydrochloride

Cat. No.: B2622941
CAS No.: 1219195-66-0
M. Wt: 456.38
InChI Key: GZVFINCSFROHIS-UHFFFAOYSA-N
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Description

This compound is a substituted acetamide featuring a 4-chlorophenoxy group, a 5-methoxybenzo[d]thiazol-2-yl moiety, and a dimethylaminoethyl side chain, with a hydrochloride counterion. The hydrochloride salt enhances solubility, which is critical for bioavailability.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[2-(dimethylamino)ethyl]-N-(5-methoxy-1,3-benzothiazol-2-yl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O3S.ClH/c1-23(2)10-11-24(19(25)13-27-15-6-4-14(21)5-7-15)20-22-17-12-16(26-3)8-9-18(17)28-20;/h4-9,12H,10-11,13H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZVFINCSFROHIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(S1)C=CC(=C2)OC)C(=O)COC3=CC=C(C=C3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)acetamide hydrochloride typically involves multiple steps:

    Formation of the Benzo[d]thiazole Core: The synthesis begins with the preparation of 5-methoxybenzo[d]thiazole. This can be achieved by cyclization of 2-aminothiophenol with 4-methoxybenzaldehyde under acidic conditions.

    Introduction of the Chlorophenoxy Group: The next step involves the nucleophilic substitution of 4-chlorophenol with an appropriate electrophile, such as 2-chloroacetyl chloride, to form 2-(4-chlorophenoxy)acetyl chloride.

    Coupling Reaction: The final step is the coupling of the benzo[d]thiazole derivative with the chlorophenoxyacetyl chloride in the presence of a base, such as triethylamine, followed by the addition of 2-(dimethylamino)ethylamine to form the desired amide. The product is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using similar reaction steps but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions, automated purification systems, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Acetamide Hydrolysis and Stability

The acetamide group (-NH-C(=O)-) is susceptible to hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis (e.g., HCl, reflux): Cleaves the amide bond to yield 2-(4-chlorophenoxy)acetic acid and 2-(dimethylamino)ethyl-5-methoxybenzo[d]thiazol-2-amine .

  • Basic hydrolysis (e.g., NaOH, 100°C): Produces the corresponding carboxylate salt and amine derivatives .

Key Data:

ConditionReactants/ProductsYieldReference
6M HCl, 100°C, 6h2-(4-Chlorophenoxy)acetic acid + Amine~85%
2M NaOH, 80°C, 4hCarboxylate salt + Amine~78%

Reactivity of the Benzothiazole Ring

The 5-methoxybenzo[d]thiazole moiety undergoes electrophilic substitution due to the electron-donating methoxy group:

  • Nitration (HNO₃/H₂SO₄): Substitution at the 4-position of the benzothiazole ring .

  • Halogenation (Cl₂/FeCl₃): Chlorination at the 6-position under mild conditions .

Example Reaction:

Benzothiazole+HNO3H2SO45 Methoxy 4 nitrobenzo d thiazole\text{Benzothiazole}+\text{HNO}_3\xrightarrow{\text{H}_2\text{SO}_4}\text{5 Methoxy 4 nitrobenzo d thiazole}

Chlorophenoxy Group Transformations

The 4-chlorophenoxy substituent participates in:

  • Nucleophilic aromatic substitution (e.g., NaOH, Cu catalyst): Replaces chlorine with hydroxyl or alkoxy groups .

  • Cross-coupling reactions (Suzuki, Buchwald-Hartwig): Forms biaryl ethers or amines .

Key Data:

Reaction TypeConditionsProductReference
Hydroxylation10% NaOH, CuO, 120°C, 12h4-Hydroxyphenoxy derivative
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF, 80°CBiaryl ether

Dimethylaminoethyl Group Reactivity

The tertiary amine group (N(CH₃)₂) exhibits:

  • Protonation : Forms water-soluble salts (e.g., hydrochloride) .

  • Quaternization (CH₃I): Generates a quaternary ammonium salt for enhanced solubility .

  • Oxidation (H₂O₂): Converts to N-oxide derivatives .

Example Reaction:

N CH3 2+CH3IN CH3 3+I\text{N CH}_3\text{ }_2+\text{CH}_3\text{I}\rightarrow \text{N CH}_3\text{ }_3^+\text{I}^-

Synthetic Pathways

The compound is synthesized via:

  • Schotten-Baumann Reaction :
    Reacting 2-(4-chlorophenoxy)acetyl chloride with 2-(dimethylamino)ethyl-5-methoxybenzo[d]thiazol-2-amine in dichloromethane .

  • Salt Formation :
    Treating the free base with HCl in ethanol to yield the hydrochloride salt .

Optimized Conditions:

StepReagents/ConditionsYieldPurity
Amide FormationDCM, 0°C, 2h92%>99%
Salt PrecipitationHCl/EtOH, RT, 1h95%98.5%

Degradation Pathways

  • Photodegradation : UV light induces cleavage of the chlorophenoxy group, forming phenolic byproducts .

  • Oxidative Degradation (H₂O₂): Breaks the benzothiazole ring into sulfonic acid derivatives .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to 2-(4-chlorophenoxy)-N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)acetamide hydrochloride exhibit significant antimicrobial properties. For instance, derivatives of thiazole have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. A study demonstrated that certain thiazole derivatives exhibited promising antimicrobial activity, suggesting that modifications to the structure can enhance efficacy against resistant strains .

Anticancer Activity

The compound's structural features suggest potential anticancer applications. Thiazole-containing compounds have been studied for their ability to inhibit cancer cell proliferation. In vitro studies have shown that derivatives can effectively target specific cancer cell lines, including estrogen receptor-positive breast cancer cells (MCF7). The mechanism often involves interference with cellular pathways critical for cancer cell survival and proliferation .

Molecular Docking Studies

Molecular docking studies are essential for understanding how the compound interacts with biological targets. These studies often reveal binding affinities and potential mechanisms of action, guiding further optimization of the compound for enhanced therapeutic effects. For example, docking studies of related thiazole compounds have identified key interactions with enzymes involved in bacterial resistance mechanisms and cancer cell metabolism .

Case Study 1: Antimicrobial Efficacy

A study evaluating a series of thiazole derivatives demonstrated that specific substitutions at the 4-position significantly enhanced antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa. The most effective compounds had minimum inhibitory concentrations (MICs) comparable to established antibiotics . This highlights the potential for developing new antimicrobial agents based on the structure of This compound .

Case Study 2: Anticancer Activity

Another investigation focused on thiazole derivatives' anticancer properties showed that certain compounds induced apoptosis in MCF7 cells through the activation of caspase pathways. The study concluded that compounds similar to This compound could serve as lead compounds for developing novel anticancer therapies .

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Key Findings and Implications

  • Structural Uniqueness: The combination of a benzothiazole core, methoxy group, and dimethylaminoethyl side chain distinguishes the target compound from simpler acetamide-thiazole derivatives.
  • Bioactivity Potential: The hydrochloride salt and methoxy group may enhance solubility and target binding, making it a candidate for antimicrobial or enzyme-inhibitory applications.

Biological Activity

The compound 2-(4-chlorophenoxy)-N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)acetamide hydrochloride is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to present a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The molecular formula of the compound is C23H27ClN4O2C_{23}H_{27}ClN_4O_2, and it features a complex structure that includes a chlorophenoxy group, a dimethylamino ethyl chain, and a methoxybenzo[d]thiazole moiety. The presence of these functional groups suggests diverse interactions with biological targets.

Research indicates that this compound may exert its biological effects through the following mechanisms:

  • G Protein-Coupled Receptor Modulation : Preliminary studies suggest that the compound may interact with various G protein-coupled receptors (GPCRs), which play critical roles in cellular signaling pathways .
  • Inhibition of Enzymatic Activity : The presence of the dimethylamino group may enhance the compound's ability to inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer and inflammation .
  • Antimicrobial Activity : Similar compounds have demonstrated antibacterial properties, indicating that this compound might also possess antimicrobial activity against certain pathogens .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerCytotoxic effects on cancer cell lines
GPCR InteractionModulation of receptor activity
Enzyme InhibitionReduced enzymatic function

Case Studies

Several studies have explored the biological activity of similar compounds, providing insights into the potential applications of this compound.

  • Anticancer Research : A study evaluated the cytotoxic effects of related thiazole derivatives on various cancer cell lines. The results indicated significant cell death at micromolar concentrations, suggesting potential for further development as anticancer agents .
  • Antimicrobial Efficacy : A comparative analysis of thiazole derivatives revealed that compounds with similar structural features exhibited considerable antibacterial activity against gram-positive bacteria. The effectiveness was attributed to their ability to disrupt bacterial cell membranes .
  • GPCR Studies : Research into GPCR interactions has shown that compounds with similar structures can act as antagonists or agonists, influencing pathways related to pain and inflammation. This suggests that our compound may also be effective in modulating these pathways .

Q & A

Basic: What are the standard synthetic routes for preparing this compound?

Methodological Answer:
The synthesis typically involves multi-step reactions starting with chloroacetyl intermediates. For example, describes a reflux method using sodium azide (NaN₃) in a toluene/water solvent system (8:2) at elevated temperatures for 5–7 hours. Key steps include:

  • Reaction Monitoring: TLC with hexane/ethyl acetate (9:1) to track progress .
  • Purification: Crude products are isolated via filtration (for solids) or ethyl acetate extraction (for liquids), followed by recrystallization in ethanol .
    For the final hydrochloride salt formation, similar protocols to ’s benzothiazole derivatives may apply, involving acidification with HCl and recrystallization from ethanol/water mixtures .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

  • Solvent Selection: Polar aprotic solvents like DMF (as in ) enhance nucleophilic substitution reactions by stabilizing intermediates. reports using DMF with potassium carbonate (K₂CO₃) to synthesize acetamide derivatives, achieving high yields .
  • Catalyst Use: Triethylamine (TEA) in facilitates chloroacetyl chloride reactions, reducing side-product formation .
  • Temperature Control: Reflux times (e.g., 4–7 hours in ) should be adjusted based on TLC monitoring to avoid over-reaction .
  • Base Selection: Potassium carbonate () vs. sodium hydride (not in evidence) may alter reaction kinetics; K₂CO₃ is milder and suitable for acid-sensitive intermediates .

Basic: What spectroscopic techniques confirm the compound’s structure?

Methodological Answer:

  • 1H/13C-NMR: Used to verify substituent positions (e.g., methoxy groups on benzothiazole in ) and dimethylaminoethyl chain integration .
  • HRMS: Validates molecular weight and fragmentation patterns (e.g., ’s thiadiazole derivative with HRMS confirmation) .
  • IR Spectroscopy: Detects functional groups like C=O (acetamide) and N–H stretches .

Advanced: How to resolve contradictions between predicted and observed biological activities?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies: Compare analogs with varying substituents. shows that electron-withdrawing groups (e.g., nitro, chloro) on the benzothiazole ring enhance bioactivity, while methoxy groups may reduce it .
  • Dose-Response Analysis: Test multiple concentrations to identify non-linear effects, as seen in ’s imidazole-thiazole hybrids, where activity plateaued at higher doses .
  • Computational Modeling: Use docking studies to assess binding affinity mismatches (e.g., ’s pyridine derivatives targeting enzymes) .

Advanced: How does the choice of base impact acetamide derivative synthesis?

Methodological Answer:

  • Potassium Carbonate (K₂CO₃): Used in for its mild basicity, ideal for reactions requiring slow deprotonation (e.g., thiazolidinedione condensations) .
  • Triethylamine (TEA): In , TEA acts as both a base and catalyst in chloroacetyl chloride reactions, improving solubility of intermediates .
  • Contradictions: Stronger bases (e.g., NaH) may hydrolyze sensitive groups (e.g., methoxy in benzothiazole), as noted in ’s purity challenges .

Basic: What purification methods are effective for isolating the hydrochloride salt?

Methodological Answer:

  • Recrystallization: Ethanol is preferred for hydrochloride salts due to its polarity ( ). For hygroscopic intermediates, mixed solvents like ethanol/water (9:1) prevent deliquescence .
  • Column Chromatography: Silica gel with chloroform/methanol gradients (e.g., 95:5) resolves closely related impurities, as applied in ’s thiazole-amine derivatives .

Advanced: How do benzothiazole substituents modulate biological efficacy?

Methodological Answer:

  • Electron-Withdrawing Groups (EWGs): ’s nitro and chloro substituents increase electrophilicity, enhancing receptor binding (e.g., IC₅₀ values reduced by 40% compared to methoxy analogs) .
  • Steric Effects: Bulky groups (e.g., 4-trifluoromethylphenyl in ) may hinder target engagement, requiring molecular docking to optimize substituent placement .
  • Hydrogen Bonding: Methoxy groups (as in ) can improve solubility but reduce membrane permeability, necessitating logP adjustments .

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